Antifungal Activity of the Derived Oxime Ester Scaffold Relative to Fluconazole
The oxime ester derivative (compound 5c) synthesized from the parent ketone CAS 20513-61-5 exhibited near-equipotent antifungal activity against Candida albicans and Candida parapsilosis when compared to the clinical standard fluconazole. The study explicitly derived the active compound from the 1-phenyl-2-(1H-imidazol-1-yl)ethanone core, highlighting the parent ketone as a privileged scaffold for generating azole-class antifungals [1].
| Evidence Dimension | Antifungal activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | MIC = 4 μg/mL (for oxime ester derivative 5c) |
| Comparator Or Baseline | Fluconazole: MIC = 0.5 μg/mL |
| Quantified Difference | Derivative 5c is 8-fold less potent than fluconazole, yet demonstrates 'close activity' and validates the scaffold's potential. |
| Conditions | Broth microdilution assay against C. albicans and C. parapsilosis |
Why This Matters
This data positions CAS 20513-61-5 as a structurally enabling starting material for developing antifungal agents, particularly where fluconazole resistance (often mediated by CYP51 mutations) necessitates alternative azole scaffolds.
- [1] Yurtoglu, S. (2020). Studies on Synthesis and Biological Effects of 1-Phenyl-2-(1H-imidazol-1-yl) ethanone oxime esters. M.S. Thesis, Hacettepe University, Institute of Health Sciences, Ankara. http://hdl.handle.net/11655/25880 View Source
